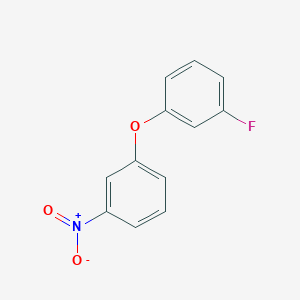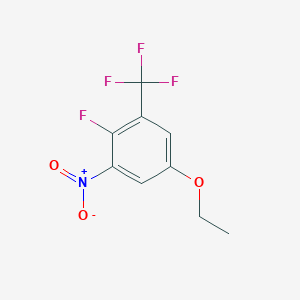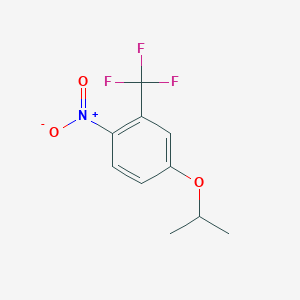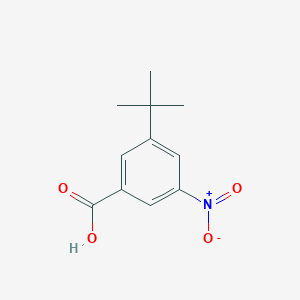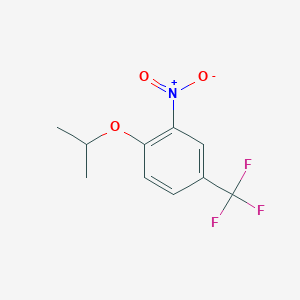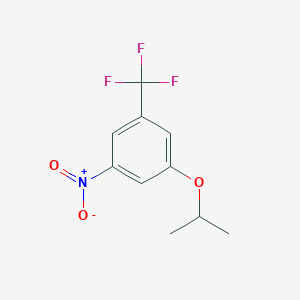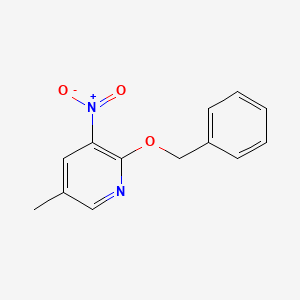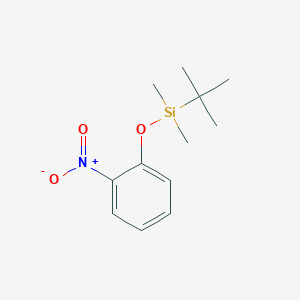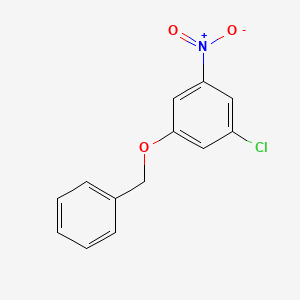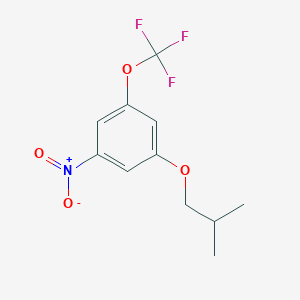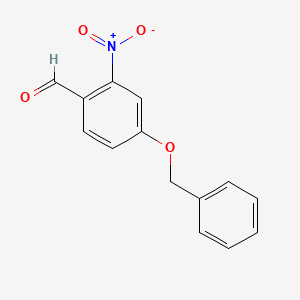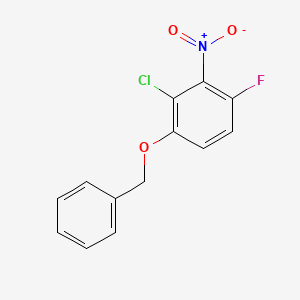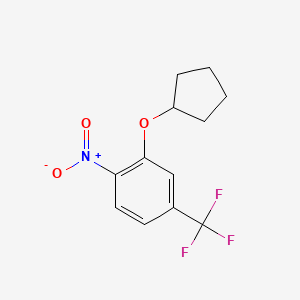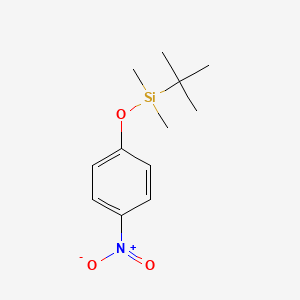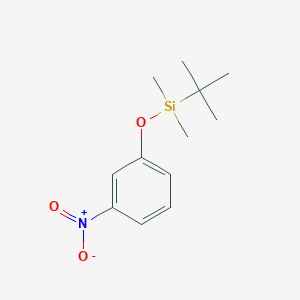
Tert-butyldimethyl3-nitrophenoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyldimethyl3-nitrophenoxysilane is an organosilicon compound with the molecular formula C12H19NO3Si. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organosilicon compounds or pharmaceutical compounds . This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylsilyl group, and a nitrophenoxy group.
Méthodes De Préparation
. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Tert-butyldimethyl3-nitrophenoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenoxysilanes.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tert-butyldimethyl3-nitrophenoxysilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyldimethyl3-nitrophenoxysilane involves its ability to interact with various molecular targets through its functional groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s chemical behavior .
Comparaison Avec Des Composés Similaires
Tert-butyldimethyl3-nitrophenoxysilane can be compared with other similar compounds, such as tert-butyldimethylsilyl chloride and tert-butyldimethylphenoxysilane. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
Tert-butyldimethylsilyl chloride: Used as a protecting group for hydroxyl groups in organic synthesis.
Tert-butyldimethylphenoxysilane: Similar to this compound but lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl, dimethylsilyl, and nitrophenoxy groups, which confer distinct chemical properties and versatility in various applications .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(3-nitrophenoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGRWOMRNBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
